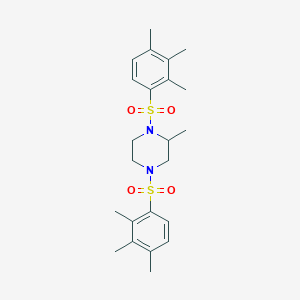
1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea (DCMT) is a thiourea derivative that has been studied for its potential applications in various scientific research fields. It is a compound with a molecular formula of C13H10Cl2N2S and a molecular weight of 286.2 g/mol. The compound is characterized by its aromatic ring structure and its ability to form a stable crystalline state. DCMT is an important intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and other industrial chemicals.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea involves the reaction of 3,4-dichloroaniline with 4-methylbenzoyl isothiocyanate in the presence of a base to form the desired product.
Starting Materials
3,4-dichloroaniline, 4-methylbenzoyl isothiocyanate, Base (such as sodium hydroxide or potassium carbonate)
Reaction
Step 1: Dissolve 3,4-dichloroaniline in a suitable solvent (such as ethanol or acetone)., Step 2: Add the base to the solution and stir until dissolved., Step 3: Slowly add 4-methylbenzoyl isothiocyanate to the solution while stirring., Step 4: Continue stirring the reaction mixture for several hours at room temperature or under reflux., Step 5: Filter the resulting solid and wash with a suitable solvent (such as ethanol or water)., Step 6: Recrystallize the product from a suitable solvent (such as ethanol or acetone) to obtain pure 1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea.
科学研究应用
1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea has been studied for its potential applications in various scientific research fields. It has been used as an intermediate for the synthesis of various pharmaceuticals, agrochemicals, and other industrial chemicals. It has also been used as a catalyst in the synthesis of organic compounds. Additionally, it has been studied for its potential use in the synthesis of polymers and other materials.
作用机制
1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea acts as a nucleophile in organic reactions. It reacts with electrophiles, such as carbonyl compounds, to form covalent bonds. The reaction proceeds through a series of steps, including protonation of the thiourea group, formation of a thiourea-carbonyl adduct, and finally, formation of the desired product.
生化和生理效应
The exact biochemical and physiological effects of 1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea are not well understood, as the compound has not been extensively studied. However, it is known that 1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea can act as a nucleophile in organic reactions and can react with electrophiles to form covalent bonds. It is also known that 1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea can act as a catalyst in the synthesis of organic compounds.
实验室实验的优点和局限性
The main advantage of using 1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea in lab experiments is its low cost and availability. Additionally, the compound is relatively stable and can be stored for extended periods of time. The main limitation of using 1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea in lab experiments is its lack of specificity. The compound can react with a wide range of electrophiles, making it difficult to control the reaction.
未来方向
Future research should focus on developing more efficient and specific synthetic methods for the synthesis of 1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea. Additionally, further research should be conducted to better understand the biochemical and physiological effects of the compound. Additionally, research should be conducted to explore the potential applications of 1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. Finally, research should be conducted to explore the potential use of 1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea in the synthesis of polymers and other materials.
属性
IUPAC Name |
N-[(3,4-dichlorophenyl)carbamothioyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2OS/c1-9-2-4-10(5-3-9)14(20)19-15(21)18-11-6-7-12(16)13(17)8-11/h2-8H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGQTIGGCUFODT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Acetyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonyl fluoride](/img/structure/B2911528.png)



![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-chlorophenyl)carbamate](/img/structure/B2911536.png)
![4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2911537.png)
![2-(6-Ethylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2911538.png)



![3-methoxy-1-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2911545.png)

![2-Propan-2-yl-1-[1-(thian-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2911548.png)
![(Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2911549.png)